Gentamicin A - 11001-13-1

Gentamicin A

Catalog Number: EVT-8851607
CAS Number: 11001-13-1
Molecular Formula: C18H36N4O10
Molecular Weight: 468.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gentamicin A is a broad-spectrum aminoglycoside antibiotic derived from the bacterium Micromonospora purpurea. It is primarily utilized in clinical settings for treating severe infections caused by gram-negative bacteria, particularly those resistant to other antibiotics. The compound is known for its bactericidal properties, which stem from its ability to inhibit protein synthesis in bacteria.

Source

Gentamicin is produced through the fermentation of the soil bacterium Micromonospora purpurea. The production process involves submerged fermentation techniques, where specific inorganic nutrient sources are utilized to enhance yield and efficacy. The antibiotic is typically harvested from the culture medium after fermentation, requiring careful processing to ensure purity and efficacy .

Classification

Gentamicin A belongs to the class of antibiotics known as aminoglycosides. These compounds are characterized by their amino sugar structures and are primarily effective against aerobic gram-negative bacteria. Gentamicin A is one of several components in the gentamicin complex, which includes other variants such as gentamicin C1, C1a, C2, and C2a .

Synthesis Analysis

Methods

The synthesis of gentamicin A primarily occurs through fermentation processes. The biosynthetic pathway begins with D-glucose-6-phosphate, which undergoes various enzymatic transformations, including dephosphorylation and glycosylation, leading to the formation of paromamine, a precursor to gentamicin. This pathway has not been fully elucidated, but genetic studies aim to optimize production yields by manipulating the biosynthetic genes involved .

Technical Details

  1. Fermentation Process:
    • Utilizes Micromonospora purpurea in a controlled environment.
    • Nutrient sources include peptones and other organic compounds that promote bacterial growth and antibiotic production.
  2. Harvesting:
    • Post-fermentation, gentamicin is extracted from the culture medium using solvent extraction or chromatographic techniques.
    • Purification processes often involve high-performance liquid chromatography (HPLC) to ensure the removal of impurities .
Molecular Structure Analysis

Structure

Gentamicin A features a complex molecular structure characterized by an aminocyclitol ring known as 2-deoxystreptamine, which is substituted by two amino sugars: cyclic purpurosamine and garosamine. The structure can be represented as follows:

  • Molecular Formula: C18H36N4O10C_{18}H_{36}N_{4}O_{10}
  • Molar Mass: 468.50 g mol468.50\text{ g mol}
  • CAS Number: 13291-74-2

The variations in structure among gentamicin components arise from different substitutions at the 6' carbon of the purpurosamine unit .

Data

The structural analysis of gentamicin A has been performed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy (FTIR). These analyses confirm the presence of functional groups essential for its biological activity .

Chemical Reactions Analysis

Reactions

Gentamicin A undergoes several chemical reactions during its synthesis and modification:

  1. Oxidation:
    • Involves converting alcohol groups into aldehydes or ketones.
  2. Schiff Base Formation:
    • Reaction with carbonyl compounds leads to the formation of imines.
  3. Reduction:
    • Reductive processes can modify functional groups, enhancing stability or bioactivity.

These reactions are critical for developing gentamicin conjugates that can improve antimicrobial efficacy or alter pharmacokinetics for specific therapeutic applications .

Mechanism of Action

Gentamicin A exerts its antibacterial effects primarily through binding to the 30S ribosomal subunit of bacterial ribosomes. This binding disrupts protein synthesis by:

  1. Interfering with mRNA Translation:
    • Gentamicin prevents proper pairing of transfer RNA with messenger RNA, leading to misreading of genetic code.
  2. Inducing Protein Misfolding:
    • The incorporation of incorrect amino acids results in dysfunctional proteins that can compromise bacterial cell integrity.
  3. Inhibition of Ribosome Recycling:
    • By binding at secondary sites on ribosomal RNA, gentamicin prevents ribosome disassembly after translation, leading to a depletion of functional ribosomes within the cell .

These mechanisms collectively contribute to its bactericidal activity against susceptible strains.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gentamicin A is typically a white to off-white powder.
  • Solubility: Highly soluble in water; solubility decreases in organic solvents.

Chemical Properties

  • Stability: Gentamicin is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • pH Range: Optimal stability observed at pH 5-7.

Analytical methods such as HPLC and UV-visible spectroscopy are employed to assess purity and concentration during formulation processes .

Applications

Gentamicin A is widely used in clinical settings for:

  • Infectious Disease Treatment: Effective against a variety of gram-negative bacterial infections including Pseudomonas aeruginosa and Escherichia coli.
  • Combination Therapy: Often used in conjunction with beta-lactam antibiotics for enhanced efficacy against resistant strains.
  • Topical Applications: Formulated into creams and ointments for treating localized infections.

Research continues into novel formulations and delivery methods to maximize its therapeutic potential while minimizing toxicity .

Biosynthesis and Genetic Regulation of Gentamicin A

Genomic Organization of Micromonospora purpurea for Gentamicin A Production

Gentamicin A is biosynthesized through a complex secondary metabolic pathway encoded within a contiguous gene cluster in the chromosome of Micromonospora purpurea. This cluster spans approximately 30 kilobases and contains genes encoding enzymes for aminocyclitol formation, aminosugar synthesis and attachment, methylation, deoxygenation, and transporter-mediated secretion [3] [5]. Core structural genes are organized into functional modules: The genB operon (genB1–B4) governs early steps of 2-deoxystreptamine (2-DOS) ring formation from D-glucose-6-phosphate, while the genN, genK, and genP genes encode modification enzymes responsible for methylation and deoxygenation reactions that tailor the intermediate into Gentamicin A [5] [7]. Flanking these biosynthetic genes are resistance determinants (genT encoding an aminoglycoside acetyltransferase) and regulatory genes (genR, a pathway-specific transcriptional activator). This contiguous organization ensures coordinated expression and efficient flux through the biosynthetic pathway [3] [9].

Table 1: Key Genes within the Gentamicin Biosynthetic Gene Cluster in Micromonospora purpurea

Gene(s)FunctionCatalyzed Reaction/FunctionReference
genB1-B4Aminocyclitol FormationConversion of D-glucose-6-phosphate to 2-deoxystreptamine (2-DOS) [5]
genMGlycosyltransferaseAttachment of the first aminosugar (paromamine synthesis) [5]
genNN-MethyltransferaseMethylation at the 3''-amino group (e.g., formation of Gentamicin A2) [7]
genKC-MethyltransferaseMethylation at the C-6' position [3]
genPPhosphotransferasePhosphorylation initiating 3',4'-dideoxygenation [3]
genB3/B4Aminoglycoside dideoxydehydratase/aminotransferaseDideoxygenation and transamination steps [8]
genTResistance DeterminantAcetyltransferase protecting the producer strain [9]
genRTranscriptional RegulatorPathway-specific activator binding to promoter regions within the cluster [9]

Enzymatic Pathways in the Biosynthesis of Gentamicin A

The biosynthesis of Gentamicin A initiates with the condensation of D-glucose-6-phosphate and L-glutamine, catalyzed by the 2-deoxy-scyllo-inosose (2-DOI) synthase (GenB1). Subsequent transamination by L-glutamine:2-DOI aminotransferase (GenB2) yields 2-deoxy-scyllo-inosamine (2-DOIA). Dehydrogenation (GenB3) and a second transamination (GenB4) complete the formation of the central aminocyclitol moiety, 2-deoxystreptamine (2-DOS) [5] [8]. The glycosyltransferase GenM then attaches UDP-N-acetyl-D-glucosamine to the 4-OH position of 2-DOS, forming N-acetylparomamine. Deacetylation (GenD) yields paromamine, a key branch-point intermediate [5].

Gentamicin A biosynthesis diverges at this stage. Paromamine undergoes specific tailoring:

  • N-Methylation: GenN catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the 3''-amino group of paromamine derivatives, forming intermediates like Gentamicin A2 [7].
  • Deoxygenation: The 3',4'-dideoxygenation process is initiated by GenP, a phosphotransferase phosphorylating the 4'-OH group. The dideoxydehydratase GenB3 eliminates this phosphate, forming an enol intermediate. The aminotransferase GenB4 then catalyzes transamination, yielding the 3',4'-dideoxy product found in Gentamicin A [3] [8].
  • Additional Modifications: While Gentamicin A itself lacks the C-6' methylation characteristic of the Gentamicin C complex, the enzymatic steps involving GenK (C-6' methyltransferase) are crucial contextually. GenK acts on earlier intermediates (like JI-20A); its absence or inactivity can shunt flux towards pathways producing Gentamicin A-related structures [3] [7]. The final steps involve specific glycosylations and possibly other modifications to yield Gentamicin A.

Table 2: Key Enzymatic Modifications Leading to Gentamicin A

Biosynthetic StepIntermediate(s)Enzyme(s)Modification IntroducedResulting Intermediate
Cyclitol Core FormationD-Glucose-6-phosphateGenB1, B2, B3, B4Cyclization, Dehydrogenation, Transaminations2-Deoxystreptamine (2-DOS)
First Glycosylation2-DOSGenMAttachment of GlcNAc-6PN-Acetylparomamine
DeacetylationN-AcetylparomamineGenDRemoval of N-acetyl groupParomamine
Gentamicin A BranchParomamine derivativesGenNN-Methylation at 3''-positione.g., Gentamicin A2
3',4'-DideoxygenationPhosphorylated substrateGenP, GenB3, GenB4Phosphate Elimination & Transamination3',4'-Dideoxy derivative

Regulatory Mechanisms of Secondary Metabolite Production in Actinomycetes

Gentamicin A production in Micromonospora purpurea is tightly regulated at multiple levels, integrating pathway-specific, pleiotropic, and global controls responsive to environmental and physiological cues.

  • Cluster-Situated Regulation (CSR): The genR gene, located within the gentamicin biosynthetic gene cluster, encodes a transcriptional activator belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) family. GenR directly binds to specific promoter sequences upstream of key biosynthetic operons (e.g., genB, genM), enhancing their transcription. Disruption of genR abolishes gentamicin production [4] [9].
  • Pleiotropic Regulation:
  • γ-Butyrolactone (GBL) Systems: Similar to the A-factor system in Streptomyces griseus, Micromonospora species produce GBL signaling molecules (e.g., MMF, Micromonospora Factor). These low-molecular-weight diffusible compounds accumulate during late growth phase. Upon reaching a threshold concentration, they bind to receptor proteins (e.g., GenX, a putative GBL receptor homolog), causing dissociation of the receptor from target DNA. This de-represses genes encoding pleiotropic regulators like AdpA homologs, which subsequently activate pathway-specific regulators (genR) and biosynthetic genes within the gen cluster [4] [6] [9].
  • Nutrient Sensing & Stress Response: Carbon (glucose repression via CcrA-like proteins), nitrogen (ammonia repression via GlnR homologs), and phosphate (PhoP-PhoR system) limitation act as key triggers for antibiotic production. Depletion of readily utilizable nutrients signals the onset of stationary phase and redirects cellular resources towards secondary metabolism. Oxidative stress and other environmental stimuli also modulate regulatory cascades impacting gen cluster expression [4] [6].
  • Global Regulation: Broader transcriptional regulators like the RNA polymerase sigma factor σHrdB and two-component systems (e.g., MtrA-MtrB) sense external conditions and integrate signals into the regulatory network controlling antibiotic biosynthesis, often acting upstream of CSR and pleiotropic systems [4] [9].

This hierarchical regulatory network ensures that Gentamicin A biosynthesis is induced only under favorable physiological conditions, typically during the transition from exponential to stationary growth phase in response to nutrient depletion and high cell density (quorum sensing via GBLs).

Optimization Strategies for Enhanced Gentamicin A Yield via Metabolic Engineering

Metabolic engineering leverages genetic manipulation to overcome bottlenecks and redirect flux towards desired metabolites like Gentamicin A. Key strategies applied to Micromonospora purpurea include:

  • Precursor Engineering:
  • Amplifying Supply: Overexpressing rate-limiting enzymes in the 2-DOS pathway (e.g., GenB1/B2) or central carbon metabolism (e.g., glucose-6-phosphate dehydrogenase in the pentose phosphate pathway) increases precursor availability. Supplementing fermentation broths with direct precursors like 2-deoxystreptamine significantly enhanced Gentamicin complex titers in idiotroph strains blocked in 2-DOS biosynthesis [10].
  • Blocking Competing Pathways: Disrupting genes (genK, genP) encoding enzymes that shunt intermediates towards Gentamicin C complex components (e.g., Gentamicin C1, C2, C1a) redirects metabolic flux towards the Gentamicin A branch. For example, a ΔgenKΔgenP double mutant of Micromonospora echinospora accumulated JI-20A (a Gentamicin A precursor) at levels 14-fold higher than a ΔgenP single mutant [3].
  • Enzyme Engineering:
  • Improving Catalytic Efficiency: Semi-rational engineering of key tailoring enzymes like GenB3 and GenB4 has been employed. Mutations identified through structural analysis and molecular dynamics simulations (e.g., GenB3-Q270N, GenB4-L356C) enhanced specific activity (up to 1.74-fold) towards phosphorylated intermediates, accelerating flux through the dideoxygenation steps crucial for Gentamicin A synthesis and reducing loss via dephosphorylation [8].
  • Regulatory Engineering:
  • Overexpressing Positive Regulators: Constitutive overexpression of the pathway-specific activator genR directly boosts transcription of biosynthetic genes. Similarly, manipulating pleiotropic regulators (e.g., overexpression of an adpA homolog or introducing a constitutively active GBL receptor mutant) can trigger earlier and higher-level expression of the entire gen cluster [4] [9].
  • Promoter Engineering: Replacing native promoters of key operons (e.g., genB, genM) with strong, constitutive promoters (e.g., PermE, *PhrdB) significantly increases enzyme levels. Integration of heterologous genes (kanJ, kanK from the kanamycin pathway under PhrdB) into the genome via gene replacement in a ΔgenKΔgenP strain enabled high-yield conversion of JI-20A into Gentamicin B, demonstrating the power of promoter choice and genomic integration [3].
  • Heterologous Expression & Pathway Assembly: Reconstituting the Gentamicin A pathway in optimized heterologous hosts (e.g., Streptomyces coelicolor) with simplified background metabolism and reduced native regulatory constraints offers another avenue. This involves introducing the core gen cluster genes while potentially omitting competing pathways and incorporating optimized regulatory elements [3] [4].

Table 3: Metabolic Engineering Approaches for Enhanced Gentamicin A-Related Compound Yields

StrategyGenetic Modification/ApproachTarget/EffectYield ImprovementReference
Precursor RedirectingDisruption of genK and genP (M. echinospora ΔKΔP)Blocked C6' methylation & C3'/C4' deoxygenation for C complex; JI-20A accumulationJI-20A: 911 µg/ml (14-fold vs ΔP) [3]
Heterologous PathwayExpression of kanJ/kanK (from kanamycin path) in M. echinospora ΔKΔPConversion of JI-20A (2'-NH2) to Gentamicin B (2'-OH)Gentamicin B: 880 µg/ml (major product, >10-fold vs WT) [3]
Promoter EngineeringIntegration of kanJK under strong PhrdB promoter via gene replacementEnhanced expression of tailoring enzymesCritical for high Gentamicin B yield [3]
Enzyme EngineeringGenB3 mutant Q270N (M. echinospora)Improved activity towards JI-20A-P (dideoxygenation step)1.74-fold higher specific activity vs WT GenB3 [8]
Regulator OverexpressionOverexpression of cluster-situated regulator (e.g., genR)Enhanced transcription of biosynthetic genesReported generally for actinomycetes; specific GenR data implied [4] [9]

These strategies demonstrate the significant potential of metabolic engineering to rationally improve the biosynthesis of Gentamicin A and structurally related aminoglycosides by manipulating the genetic and regulatory architecture of Micromonospora producers.

Properties

CAS Number

11001-13-1

Product Name

Gentamicin A

IUPAC Name

5-amino-6-[4,6-diamino-3-[3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol

Molecular Formula

C18H36N4O10

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3

InChI Key

LKKVGKXCMYHKSL-UHFFFAOYSA-N

Canonical SMILES

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.